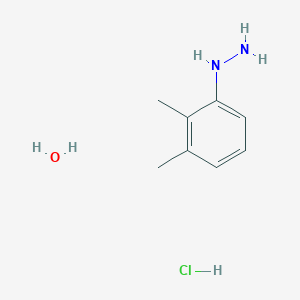

2,3-Dimethylphenylhydrazine hydrochloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dimethylphenyl)hydrazine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH.H2O/c1-6-4-3-5-8(10-9)7(6)2;;/h3-5,10H,9H2,1-2H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLHVQVBNFKKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-92-6 | |

| Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylphenylhydrazine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis. Its utility is most prominent in the construction of heterocyclic scaffolds, particularly indoles via the Fischer indole synthesis. The presence of two methyl groups on the phenyl ring influences its reactivity and the properties of the resulting products. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical data to support its use in research and development.

Chemical and Physical Properties

2,3-Dimethylphenylhydrazine hydrochloride is typically a white to off-white or pale cream to brown crystalline solid.[1] The degree of hydration may vary. It is important to handle this compound with appropriate safety precautions due to its classification as a harmful and irritant substance.[2]

Data Summary

The following table summarizes the key quantitative data for 2,3-Dimethylphenylhydrazine hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂·HCl·xH₂O | [2] |

| Molecular Weight | 172.66 g/mol (anhydrous) | [3][4][5] |

| Melting Point | 210 °C (decomposition) | [2] |

| Appearance | Pale cream to cream to brown crystals, powder, or flakes | [1] |

| Assay | ≥96.0 to ≤104.0% (Titration ex Chloride) | [1] |

Synthesis

The primary synthetic route to 2,3-Dimethylphenylhydrazine hydrochloride involves a two-step process starting from 2,3-dimethylaniline. This method, a standard procedure for preparing arylhydrazines, consists of diazotization followed by reduction.

Synthetic Pathway

Experimental Protocol: Synthesis from 2,3-Dimethylaniline

This protocol is a representative procedure adapted from general methods for the synthesis of substituted phenylhydrazines.

Materials:

-

2,3-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Ice

-

Water

-

Suitable organic solvent (e.g., diethyl ether)

Step 1: Diazotization of 2,3-Dimethylaniline

-

In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,3-dimethylbenzenediazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of the reducing agent. If using stannous chloride, dissolve it in concentrated hydrochloric acid. If using sodium sulfite, prepare an aqueous solution.

-

Cool the reducing solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for a few hours, allowing the mixture to slowly warm to room temperature.

-

The 2,3-dimethylphenylhydrazine hydrochloride will precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water or a suitable organic solvent.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

Reactivity and Applications

The primary utility of 2,3-dimethylphenylhydrazine hydrochloride lies in its role as a precursor for the synthesis of indole derivatives through the Fischer indole synthesis. Hydrazine derivatives, in general, are important intermediates in the pharmaceutical industry for the creation of various heterocyclic compounds.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of a Substituted Indole

This protocol provides a general procedure for the synthesis of an indole derivative using 2,3-dimethylphenylhydrazine hydrochloride.

Materials:

-

2,3-Dimethylphenylhydrazine hydrochloride

-

An appropriate aldehyde or ketone

-

An acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid)

-

A suitable solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethylphenylhydrazine hydrochloride and the chosen carbonyl compound in the selected solvent.

-

Add the acidic catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired indole derivative.

Applications in Drug Development

While specific FDA-approved drugs directly synthesized from 2,3-dimethylphenylhydrazine could not be identified in the conducted search, hydrazine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The indole scaffold, readily accessible from 2,3-dimethylphenylhydrazine, is a core structural motif in numerous bioactive molecules and approved drugs. The synthesis of many kinase inhibitors and other therapeutic agents often involves the formation of heterocyclic rings where substituted hydrazines can play a key role.

Analytical Data

Spectroscopic Data

¹H NMR Spectroscopy: A ¹H NMR spectrum of 2,3-Dimethylphenylhydrazine hydrochloride is available and provides key information for structural confirmation.

Infrared (IR) Spectroscopy: While a specific IR spectrum for the 2,3-dimethyl derivative was not found, the IR spectrum of phenylhydrazine hydrochloride can be used as a reference. Key characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): A dedicated mass spectrum for 2,3-dimethylphenylhydrazine was not found. However, the fragmentation pattern of phenylhydrazines upon electron ionization typically involves cleavage of the N-N bond and fragmentation of the aromatic ring.

Experimental Protocol: Determination of Solubility

A general protocol for determining the solubility of 2,3-dimethylphenylhydrazine hydrochloride in various solvents is provided below.

Materials:

-

2,3-Dimethylphenylhydrazine hydrochloride

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO) and water

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or sonicator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of 2,3-dimethylphenylhydrazine hydrochloride to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them in a temperature-controlled shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as g/100 mL or mg/mL.

Safety and Handling

2,3-Dimethylphenylhydrazine hydrochloride is classified as harmful and an irritant.[2] It is irritating to the eyes, respiratory system, and skin.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and important reagent in organic synthesis, particularly for the construction of indole-containing molecules. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, its key reactivity in the Fischer indole synthesis, and methods for its analysis. While some specific quantitative data remains to be fully elucidated, the information presented here serves as a solid foundation for its effective and safe use in research and drug development.

References

2,3-Dimethylphenylhydrazine hydrochloride hydrate CAS number 123333-92-6

CAS Number: 123333-92-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a substituted hydrazine derivative. Hydrazine derivatives are an important class of compounds in organic synthesis and medicinal chemistry, serving as versatile building blocks for the creation of a wide array of heterocyclic compounds. While specific applications in drug development for the 2,3-dimethylphenylhydrazine isomer, particularly in its hydrated form, are not extensively documented in publicly available literature, related substituted phenylhydrazines are known to be precursors for various biologically active molecules. This guide provides a summary of the available technical data for this compound and outlines a general synthetic approach for this class of compounds.

Chemical and Physical Properties

The following tables summarize the key quantitative data for 2,3-Dimethylphenylhydrazine hydrochloride and its hydrate. It is important to note that some data points may refer to the hydrochloride salt without specifying the hydration state.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 123333-92-6 | [1][2][3] |

| Molecular Formula | C₈H₁₃ClN₂ (hydrochloride) | [2] |

| C₈H₁₅ClN₂O (hydrate) | [4][5] | |

| Molecular Weight | 172.66 g/mol (hydrochloride) | [2] |

| 190.67 g/mol (hydrate) | [1][4] | |

| Appearance | Pale cream to brown crystals or powder |

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Melting Point | ~210 °C (decomposes) | [1] |

| Boiling Point | 355 °C at 760 mmHg | |

| Flash Point | 168.5 °C | [1] |

| Density | 1.058 g/cm³ | [1] |

| Vapor Pressure | 1.18E-05 mmHg at 25°C |

Synthesis and Experimental Protocols

General Protocol for the Synthesis of Substituted Phenylhydrazine Hydrochlorides:

-

Diazotization: The corresponding substituted aniline (in this case, 2,3-dimethylaniline) is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid. The solution is cooled to a low temperature (0-5 °C) in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid.

-

Reduction: The cold diazonium salt solution is then slowly added to a reducing agent. A common reducing agent for this transformation is stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid.[6] Alternatively, sodium bisulfite (NaHSO₃) in a basic solution can be used as a reducing agent.[7] The reaction mixture is stirred for a period, and the substituted phenylhydrazine hydrochloride precipitates out of the solution.

-

Isolation and Purification: The solid product is collected by filtration and washed. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an aqueous solution of hydrochloric acid.[6]

It is important to handle hydrazine derivatives with care due to their potential toxicity. All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Research and Drug Development

While this compound is commercially available for research purposes, there is a notable lack of specific examples of its application in drug development or as a tool compound in signaling pathway research within the public domain.

However, the broader class of substituted phenylhydrazines are crucial intermediates in the synthesis of various pharmaceuticals and bioactive molecules.[8][9] They are key precursors for the synthesis of indole rings via the Fischer indole synthesis, a fundamental reaction in the preparation of many tryptamine-based drugs. Additionally, they are used to synthesize pyrazole and pyrazolone derivatives, which are scaffolds found in a number of anti-inflammatory, analgesic, and antifungal agents.[7]

Given the structural similarity to other more studied dimethylphenylhydrazine isomers, it is plausible that this compound could serve as a building block for novel therapeutic agents. Further research is required to explore its potential in this area.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is also reported to be a skin, eye, and respiratory irritant.[1]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [11] |

| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] |

| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [11] |

| H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| H335: May cause respiratory irritation | P304 + P340: IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing. | [1] |

Handle this compound in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[12] Avoid generating dust. Store in a tightly closed container in a cool, dry place.

Visualizations

As specific signaling pathways involving this compound have not been identified, the following diagram illustrates a generalized experimental workflow for the synthesis of a substituted phenylhydrazine hydrochloride, which is a core application of this class of compounds.

Caption: Generalized workflow for the synthesis of 2,3-Dimethylphenylhydrazine hydrochloride.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. CAS # 123333-92-6, 2,3-Dimethylphenylhydrazine hydrochloride, 1-(2,3-Dimethylphenyl)hydrazine hydrochloride - chemBlink [ww.chemblink.com]

- 4. chemscene.com [chemscene.com]

- 5. Organic derivative of hydrazine or hydrazine | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 6. scite.ai [scite.ai]

- 7. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ie [fishersci.ie]

- 12. cdn.chemservice.com [cdn.chemservice.com]

Synthesis of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate, an important intermediate in pharmaceutical and chemical research. The synthesis primarily involves the diazotization of 2,3-dimethylaniline followed by the reduction of the resulting diazonium salt. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and relevant chemical data.

Core Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Diazotization: 2,3-Dimethylaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding 2,3-dimethylbenzenediazonium chloride.[1][2] The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures.[1][2]

-

Reduction: The diazonium salt is then reduced to the desired hydrazine derivative.[3] Common reducing agents for this transformation include stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), or ascorbic acid.[3][4][5] The choice of reducing agent can influence the reaction conditions and overall yield. The resulting hydrazine is then typically isolated as its hydrochloride salt to improve stability.

A generalized workflow for this synthesis is presented below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Notes |

| 2,3-Dimethylaniline | 121.18 | Starting material |

| Concentrated Hydrochloric Acid | 36.46 | (12 M) |

| Sodium Nitrite (NaNO₂) | 69.00 | For diazotization |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | Reducing agent |

| Deionized Water | 18.02 | Solvent |

| Brine | - | For washing |

| Diethyl Ether (Et₂O) | 74.12 | For washing |

Procedure:

Step 1: Diazotization of 2,3-Dimethylaniline

-

In a suitable reaction vessel, dissolve 1 equivalent of 2,3-dimethylaniline in a mixture of deionized water and concentrated hydrochloric acid.

-

Cool the solution to 0 °C in an ice bath with constant stirring.

-

Slowly add a solution of 1.05 equivalents of sodium nitrite in deionized water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Reduction and Isolation

-

In a separate flask, prepare a solution of 2 equivalents of stannous chloride in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the freshly prepared diazonium salt solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

The resulting precipitate is collected by filtration.

-

Wash the filtered solid sequentially with brine and diethyl ether.

-

Dry the product in a vacuum oven at 40 °C overnight to yield 2,3-dimethylphenylhydrazine hydrochloride. The hydrate form is obtained depending on the presence of water during crystallization and drying.

Physicochemical Data

The following table summarizes key physicochemical properties of 2,3-dimethylphenylhydrazine hydrochloride.

| Property | Value | Reference |

| CAS Number | 123333-92-6 (hydrate) | [7] |

| Molecular Formula | C₈H₁₂N₂·HCl·xH₂O | [7] |

| Molecular Weight | 172.66 (anhydrous) | [7][8] |

| Appearance | Pale cream to brown crystals or powder | [9] |

| Melting Point | 210 °C (decomposes) | [7] |

| Assay | ≥96.0 to ≤104.0% | [9] |

Synthesis Logic and Key Intermediates

The synthesis proceeds through a well-defined electrophilic aromatic substitution mechanism followed by a reduction.

Caption: Key transformation in the synthesis of 2,3-Dimethylphenylhydrazine.

Alternative Reduction Methods

While stannous chloride is a common reducing agent, other methods can be employed for the reduction of the diazonium salt.

| Reducing Agent | Conditions | Advantages/Disadvantages |

| Sodium Sulfite | Typically in an acidic medium. | Can be a cost-effective and environmentally benign option.[4] |

| Ascorbic Acid | Aqueous medium, often used for a "green chemistry" approach. | A heavy-metal-free reduction method.[5] |

| Triphenylphosphine | Followed by hydrolysis. | An alternative to metal-based reducing agents.[10] |

The choice of method may depend on factors such as scale, desired purity, and environmental considerations. For instance, the ascorbic acid-mediated reduction offers a significant improvement in certain cases over the stannous chloride process.

Safety Considerations

It is important to note that diazonium salts can be explosive in their solid, dry state and should be prepared and used in solution without isolation.[2] Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. A16526.14 [thermofisher.com]

- 10. US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

2,3-Dimethylphenylhydrazine hydrochloride hydrate molecular weight and formula

This document provides a detailed overview of 2,3-Dimethylphenylhydrazine hydrochloride hydrate, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis. It covers the core physicochemical properties, a general synthesis pathway, and safety information.

Physicochemical Properties

This compound is an organic salt. The core structure consists of a hydrazine group attached to a 2,3-dimethylphenyl ring, formulated as a hydrochloride salt. The "hydrate" designation indicates the presence of associated water molecules, though the exact number can be variable.

The key quantitative data for this compound are summarized below.

| Property | Value |

| Chemical Formula | C₈H₁₂N₂·HCl·xH₂O[1] |

| Molecular Weight (Anhydrous) | 172.66 g/mol [1][2] |

| Molecular Weight (Monohydrate) | ~190.67 g/mol [1] |

| CAS Number | 123333-92-6[1][2] |

| Melting Point | 210 °C (decomposes)[1] |

| Appearance | White to pink or beige-brown powder.[3] |

Synthesis and Experimental Protocols

While specific protocols for 2,3-Dimethylphenylhydrazine hydrochloride are proprietary, a general and widely established method for preparing substituted phenylhydrazine hydrochlorides involves a two-step process starting from the corresponding aniline derivative.[4][5]

General Synthesis Protocol for Phenylhydrazine Hydrochlorides:

-

Diazotization: The synthesis begins with the corresponding aniline (in this case, 2,3-dimethylaniline). The aniline is dissolved in cold hydrochloric acid. A solution of sodium nitrite is added slowly while maintaining a low temperature (typically 0-5 °C) to form a diazonium salt solution.[6]

-

Reduction: The resulting diazonium salt is then reduced. A common reducing agent for this step is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium pyrosulfite.[4][6] The reducing agent is added gradually to the diazonium salt solution, keeping the temperature controlled.

-

Isolation and Purification: After the reaction is complete, the phenylhydrazine hydrochloride product often precipitates from the solution as a solid. This solid is collected by filtration. It can then be purified by recrystallization, often from water or an alcohol/water mixture, with the addition of hydrochloric acid to stabilize the product and encourage crystallization.[6] The final product is then dried under a vacuum.

The logical workflow for this synthesis is illustrated in the diagram below.

Caption: General workflow for the synthesis of phenylhydrazine hydrochlorides.

Applications in Research and Development

Phenylhydrazine derivatives are important intermediates in organic synthesis. They are frequently used as building blocks for the synthesis of more complex molecules, particularly heterocyclic compounds like indoles (via the Fischer indole synthesis), pyrazoles, and pyrazolones.[3] These heterocyclic cores are prevalent in many biologically active compounds, making 2,3-dimethylphenylhydrazine hydrochloride a valuable precursor for medicinal chemistry and drug discovery programs.

Safety and Handling

2,3-Dimethylphenylhydrazine hydrochloride is classified as an irritant.[1] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For long-term storage, it should be kept in a cool, dark place under an inert atmosphere.[7][8]

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 4. CN102531953A - Preparation process for phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | FD42282 [biosynth.com]

- 8. 58711-02-7|(2-Ethylphenyl)hydrazine hydrochloride(1:x)|BLD Pharm [bldpharm.com]

Spectroscopic and Synthetic Profile of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a substituted hydrazine derivative of interest in various chemical and pharmaceutical research areas. Its utility as a building block in organic synthesis, particularly for the creation of heterocyclic compounds, necessitates a thorough understanding of its spectroscopic and chemical properties. This technical guide provides a consolidated overview of the available and predicted spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data. A generalized synthetic workflow is also presented to illustrate its preparation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 123333-92-6 | [1] |

| Molecular Formula | C₈H₁₂N₂ · HCl · xH₂O | [2] |

| Molecular Weight | 172.66 g/mol (anhydrous) | [1] |

| Appearance | Pale cream to brown crystals or powder | |

| Melting Point | 210 °C (decomposes) | [2] |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely available in public spectral databases. However, based on the known spectral characteristics of analogous compounds, such as phenylhydrazine hydrochloride and other substituted phenylhydrazines, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups, as well as exchangeable protons from the hydrazine and hydrochloride moieties.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the two methyl carbons. The positions of the aromatic carbon signals will be influenced by the electron-donating methyl groups and the hydrazinium substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~10.5 | Broad Singlet | -NH₃⁺ protons, exchangeable with D₂O. |

| ~8.5 | Broad Singlet | -NH- proton, exchangeable with D₂O. | |

| ~7.0 - 7.3 | Multiplet | Aromatic protons (3H). | |

| ~2.2 - 2.4 | Singlet | Methyl protons (6H, two distinct singlets expected). | |

| ¹³C | ~145 | Singlet | Aromatic C-N. |

| ~138 | Singlet | Aromatic C-CH₃ (x2). | |

| ~125 - 130 | Singlet | Aromatic CH (x3). | |

| ~15 - 20 | Singlet | Methyl carbons (x2). |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Hydrazine (-NH-NH₂) |

| 3200 - 2800 | N-H stretching | Ammonium (-NH₃⁺) |

| 3050 - 3000 | C-H stretching | Aromatic C-H |

| 2980 - 2850 | C-H stretching | Methyl (-CH₃) |

| 1620 - 1580 | C=C stretching | Aromatic ring |

| 1550 - 1450 | N-H bending | Hydrazine/Ammonium |

| 1470 - 1430 | C-H bending | Methyl (-CH₃) |

| 850 - 750 | C-H bending | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation of 2,3-Dimethylphenylhydrazine would likely involve the loss of the hydrazine group and subsequent fragmentation of the aromatic ring. The mass spectrum of the hydrochloride salt may show the protonated molecular ion of the free base under softer ionization techniques like Electrospray Ionization (ESI).

Table 4: Predicted Key Mass Spectrometry Fragments (EI of the free base)

| m/z | Proposed Fragment |

| 136 | [M]⁺ (Molecular ion of the free base) |

| 121 | [M - CH₃]⁺ |

| 106 | [M - N₂H₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of a substituted benzene ring. Phenylhydrazine itself shows absorption maxima around 241 nm and 283 nm. The addition of two methyl groups is likely to cause a slight bathochromic (red) shift of these bands.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λmax (nm) | Transition |

| ~245 | π → π |

| ~285 | π → π |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H protons, making them more readily observable.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing or inversion.

-

-

¹H NMR Data Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Data Acquisition (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: Approximately 220 ppm (e.g., from -10 to 210 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar. KBr is IR-transparent and serves as a matrix.

-

Thoroughly mix the sample and KBr by grinding them together for several minutes to ensure a homogenous mixture.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a clear, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters:

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N₂) Pressure: 1-2 bar

-

Drying Gas (N₂) Flow Rate: 5-10 L/min

-

Drying Gas Temperature: 200-350 °C

-

-

For fragmentation analysis (MS/MS), select the protonated molecular ion of the free base ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with argon or nitrogen as the collision gas.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Synthesis Workflow

The synthesis of substituted phenylhydrazines, such as 2,3-Dimethylphenylhydrazine, typically follows a well-established chemical pathway starting from the corresponding aniline derivative.[3][4] The general workflow involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Caption: Generalized synthetic route for 2,3-Dimethylphenylhydrazine Hydrochloride.

This diagram illustrates a common synthetic pathway. The process begins with the diazotization of 2,3-dimethylaniline using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding diazonium salt. This intermediate is then reduced, for example with stannous chloride or sodium sulfite, to yield the free base of 2,3-dimethylphenylhydrazine. Finally, treatment with hydrochloric acid affords the target compound, 2,3-Dimethylphenylhydrazine hydrochloride.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and general experimental protocols for this compound. While experimental data is not widely published, the information presented here, based on the analysis of analogous compounds, offers a valuable resource for researchers working with this chemical. The provided protocols are robust and can be adapted to acquire high-quality spectroscopic data, and the synthesis workflow offers insight into its preparation. This guide serves as a foundational document for professionals in chemistry and drug development who require a detailed understanding of this compound.

References

- 1. Phenylhydrazine(100-63-0) IR Spectrum [chemicalbook.com]

- 2. Phenylhydrazine hydrochloride(59-88-1) 13C NMR spectrum [chemicalbook.com]

- 3. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylphenylhydrazine hydrochloride hydrate in various organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, process development, and pharmaceutical research, where understanding the solubility of this compound is a critical parameter for reaction optimization, purification, and formulation.

Introduction

This compound is a substituted aromatic hydrazine salt. Phenylhydrazine and its derivatives are important reagents in organic synthesis, notably in the Fischer indole synthesis, and serve as precursors for various pharmaceuticals and dyes. The hydrochloride salt form is often utilized to improve the stability and handling of the parent hydrazine compound.

A thorough understanding of the solubility of this compound in different organic solvents is essential for its effective use. Solubility data informs the choice of solvent for chemical reactions to ensure homogeneity, influences the selection of appropriate solvent systems for crystallization and purification, and is a key factor in the development of formulations.

Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, qualitative solubility information has been reported. The following table summarizes the available data. For comparative purposes, qualitative solubility information for the related isomer, 3,4-dimethylphenylhydrazine hydrochloride, is also included.

| Solvent | This compound | 3,4-Dimethylphenylhydrazine Hydrochloride |

| Polar Protic Solvents | ||

| Water | Soluble[1] | Soluble |

| Ethanol | Soluble[1] | - |

| Methanol | - | Slightly Soluble |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble |

| Nonpolar Solvents | ||

| Ether | Insoluble[1] | - |

| Benzene | Insoluble[1] | - |

Note: "-" indicates that no data was found in the conducted search.

The solubility of hydrochloride salts is generally favored in polar solvents due to the ionic nature of the salt. The data aligns with this principle, showing solubility in polar protic solvents like water and ethanol. The slight solubility of the 3,4-isomer in polar aprotic solvents like DMSO and methanol suggests that this compound may also exhibit some degree of solubility in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

Caption: General experimental workflow for solubility determination.

Logical Relationship in Phenylhydrazine Hydrochloride Synthesis

The synthesis of phenylhydrazine hydrochlorides typically involves a two-step process starting from the corresponding aniline derivative. The following diagram outlines the logical progression of this synthesis.

Caption: Logical workflow for the synthesis of a phenylhydrazine hydrochloride.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, this guide provides the available qualitative information and a robust, generalized experimental protocol for its determination. The provided workflows for solubility measurement and synthesis offer a clear visual representation of these key processes. For specific applications, it is highly recommended that researchers and drug development professionals perform their own solubility studies using the methodologies outlined in this guide to obtain precise data relevant to their unique solvent systems and conditions.

References

2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and handling protocols for 2,3-Dimethylphenylhydrazine hydrochloride hydrate (CAS No: 123333-92-6). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related and well-studied hydrazine derivatives to ensure a comprehensive understanding of the potential hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

Proper identification and understanding of the physical and chemical properties of a substance are the foundation of safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂·HCl·xH₂O | [1] |

| Molecular Weight | 172.66 g/mol (anhydrous) | [1] |

| Appearance | White to cream powder | [2] |

| Melting Point | 210 °C (decomposes) | [3] |

| Density | 1.058 g/cm³ | [3] |

| Flash Point | 168.5 °C | [3] |

| Solubility | Soluble in water | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Respiratory or Skin Sensitization | Category 1 | May cause an allergic skin reaction |

This classification is based on available SDS and data for similar compounds.

Toxicological Data

Toxicity Data for Related Compounds:

| Compound | Route | Species | LD50/LC50 | Source |

| Phenylhydrazine | Oral | Rat | 188 mg/kg | [5] |

| Phenylhydrazine | Oral | Mouse | 175 mg/kg | [5] |

| Phenylhydrazine | Inhalation | Rat | 2.61 mg/L (4h) | [5] |

| Hydrazine | Oral | Rat | 60 mg/kg | [6] |

| Hydrazine | Dermal | Rabbit | 91 mg/kg | [6] |

| Hydrazine | Inhalation | Rat | 570 ppm (4h) | [6] |

Chronic Effects and Carcinogenicity: Phenylhydrazine is suspected of causing genetic defects and cancer.[7][8] Prolonged or repeated exposure may cause damage to the liver, kidneys, and blood.[7][9]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. However, the limits for the highly toxic related compound, hydrazine, should be considered as a conservative guide for ensuring workplace safety.

| Organization | Limit | Value |

| OSHA (PEL) | 8-hour TWA | 1 ppm |

| NIOSH (REL) | 2-hour Ceiling | 0.03 ppm |

| ACGIH (TLV) | 8-hour TWA | 0.01 ppm |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols for handling and storage is paramount to minimizing exposure risks.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., Butyl rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates when handling the substance outside of a fume hood or in case of ventilation failure.

Handling Procedures:

-

Work Area: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

-

Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

-

Cross-Contamination: Prevent contact with incompatible materials, particularly strong oxidizing agents, as this can lead to violent reactions.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as oxidizing agents.[10]

-

The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

A logical workflow for handling a chemical spill is crucial to prevent exposure and further contamination.

Caption: Workflow for handling a chemical spill.

Logical Relationships in Safe Handling and Storage

The following diagram illustrates the interconnectedness of procedures required for the safe handling and storage of this compound.

Caption: Logical relationships for safe chemical handling.

References

- 1. scbt.com [scbt.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. echemi.com [echemi.com]

- 4. Hydrazine [m.chemicalbook.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nj.gov [nj.gov]

- 10. arxada.com [arxada.com]

- 11. 1-(2,3-Dimethylphenyl)hydrazine hydrochloride(123333-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Thermal Stability and Decomposition of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,3-Dimethylphenylhydrazine hydrochloride hydrate. Due to a lack of publicly available, specific experimental data for this compound, this guide synthesizes information from safety data sheets, related substituted phenylhydrazine compounds, and general principles of thermal analysis. It is intended to offer a foundational understanding for researchers and professionals in drug development and chemical synthesis, highlighting key safety considerations and providing detailed, adaptable experimental protocols for further investigation.

Introduction

This compound is a substituted hydrazine derivative of interest in organic synthesis, particularly in the formation of indole rings via the Fischer indole synthesis. As with many hydrazine compounds, its thermal stability is a critical parameter for safe handling, storage, and reaction design. Hydrazine derivatives can be energetic materials, and their decomposition can be exothermic, potentially leading to thermal runaway reactions if not properly managed. This guide aims to consolidate the known information and provide a framework for the systematic thermal hazard assessment of this compound.

Physicochemical and Stability Data

Table 1: Physicochemical Properties of 2,3-Dimethylphenylhydrazine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂·HCl | [1] |

| Molecular Weight | 172.66 g/mol | [1] |

| Appearance | Pale cream to cream to brown crystals, powder, or flakes | [2] |

| Melting Point | 210 °C (with decomposition) | [3] |

General stability information indicates that the compound is stable under normal conditions.[1] However, it is crucial to avoid certain conditions and materials.

Table 2: Stability and Reactivity Profile

| Parameter | Information | Source |

| Stability | Stable under normal storage and handling conditions. | [1] |

| Conditions to Avoid | Incompatible products, heat, sparks, open flames, and other ignition sources. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Under normal use, none are expected. However, thermal decomposition can release irritating gases and vapors. Upon heating, it may produce corrosive and/or toxic fumes. Fire may produce irritating, corrosive, and/or toxic gases. | [1][4][5] |

Thermal Behavior of Structurally Related Compounds

To infer the potential thermal behavior of this compound, it is useful to examine data from structurally similar compounds. Phenylhydrazine hydrochloride and its methylated isomers provide the closest available analogues.

Table 3: Thermal Data for Phenylhydrazine and Related Substituted Hydrochlorides

| Compound | Melting Point (°C) | Decomposition Characteristics | Source |

| Phenylhydrazine hydrochloride | ~254 °C (with decomposition) | Decomposes upon melting. | |

| m-Tolylhydrazine hydrochloride | 184-194 °C (with decomposition) | Decomposes upon melting. | |

| p-Tolylhydrazine hydrochloride | >200 °C (with decomposition) | Decomposes upon melting. | [6] |

The data on these related compounds suggest that substituted phenylhydrazine hydrochlorides generally exhibit decomposition at or near their melting points. The presence of methyl groups on the phenyl ring, as in the tolylhydrazine hydrochlorides, appears to influence the decomposition temperature. It is plausible that this compound would also display a similar decomposition profile, initiating significant thermal events around its melting point of 210 °C.

Proposed Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability and decomposition of this compound, a systematic study using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generic protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of the compound upon heating, identifying the onset of decomposition and the presence of any volatile components, including water of hydration.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. Slower or faster heating rates (e.g., 5 °C/min or 20 °C/min) can be used to investigate the kinetics of decomposition.

-

Temperature Range: The sample should be heated from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 500 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine:

-

The initial temperature of mass loss, corresponding to the loss of water of hydration.

-

The onset temperature of decomposition.

-

The temperature of maximum decomposition rate (from the DTG peak).

-

The percentage of mass loss at each stage.

-

The final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions as a function of temperature, identifying melting, solid-solid phase transitions, and the exothermic or endothermic nature of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is typically used, consistent with the TGA experiment for direct comparison.

-

Temperature Range: Similar to the TGA experiment, from ambient to a temperature beyond complete decomposition (e.g., 25 °C to 400 °C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Endothermic peaks corresponding to melting and dehydration.

-

Exothermic peaks indicating decomposition or other energetic events.

-

The onset temperature, peak maximum, and enthalpy (ΔH) of each thermal event.

-

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed workflow for the thermal analysis of this compound and the logical relationship between the analytical techniques.

Caption: Proposed workflow for thermal analysis.

Caption: Interrelation of thermal analysis techniques.

Conclusion and Recommendations

While there is a notable absence of specific, in-depth thermal analysis data for this compound in the public domain, the information available for structurally related compounds provides a valuable starting point for its thermal hazard assessment. It is reasonable to anticipate that this compound will undergo decomposition around its melting point of 210 °C.

For any application involving the heating of this compound, it is strongly recommended that a thorough thermal analysis, following the protocols outlined in this guide, be conducted. This will provide critical data on the onset of decomposition, the energy released, and the nature of the decomposition products, ensuring safe handling and process design. Researchers and drug development professionals should exercise caution and assume the potential for exothermic decomposition until empirical data is available.

References

An In-depth Technical Review of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate for Researchers and Drug Development Professionals

An essential building block for the synthesis of novel therapeutic agents, 2,3-Dimethylphenylhydrazine hydrochloride hydrate is a versatile compound with significant applications in medicinal chemistry, particularly in the development of anticancer agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the formation of biologically active indole derivatives.

Core Chemical and Physical Properties

This compound is a salt of the organic base 2,3-dimethylphenylhydrazine. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient reagent for various chemical transformations. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ · HCl · xH₂O | [1] |

| Molecular Weight | 172.66 g/mol (anhydrous) | [1] |

| Melting Point | 210 °C (decomposes) | |

| Appearance | Pale cream to cream to brown crystals, powder, or flakes | [2] |

| Solubility | Soluble in water | |

| Assay (Titration ex Chloride) | ≥96.0 to ≤104.0% | [2] |

Synthesis of this compound

The synthesis of 2,3-Dimethylphenylhydrazine hydrochloride typically follows a well-established pathway for the preparation of arylhydrazines from their corresponding anilines. The process involves two main steps: diazotization of the aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis from 2,3-Dimethylaniline

This protocol is adapted from general methods for the synthesis of phenylhydrazine hydrochlorides.

Step 1: Diazotization of 2,3-Dimethylaniline

-

In a beaker, dissolve 2,3-dimethylaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water.

-

Cool the reducing agent solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for a specified time to ensure complete reduction.

-

The resulting precipitate of 2,3-Dimethylphenylhydrazine hydrochloride is then collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the hydrated crystalline solid.

The overall synthetic workflow can be visualized in the following diagram:

Applications in Drug Development: The Fischer Indole Synthesis

A primary and highly significant application of 2,3-Dimethylphenylhydrazine hydrochloride is its use as a key reactant in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast array of pharmaceutically active compounds.

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form a new carbon-carbon bond, ultimately leading to the indole ring after elimination of ammonia.

References

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylhydrazines, a class of organic compounds characterized by a phenyl ring attached to a hydrazine group with various substituents, have carved a significant niche in the landscape of synthetic chemistry and drug discovery. From their serendipitous discovery to their contemporary applications in the development of novel therapeutics, the journey of these molecules is a testament to the enduring power of chemical exploration. This technical guide delves into the core of their discovery, historical evolution, and foundational chemical principles, providing researchers and drug development professionals with a comprehensive understanding of this vital chemical scaffold.

The Genesis: Emil Fischer and the Birth of Phenylhydrazine

The story of phenylhydrazines begins in 1875 with the pioneering work of German chemist Hermann Emil Fischer. In his seminal research, Fischer reported the first synthesis of the parent compound, phenylhydrazine.[1] His method, elegant in its simplicity, involved the reduction of a phenyl diazonium salt, which he prepared by reacting aniline with sodium nitrite in the presence of a mineral acid. The subsequent reduction was achieved using sulfite salts.[1] This discovery was not merely the creation of a new molecule; it was the unveiling of a versatile reagent that would unlock new avenues in chemical analysis and synthesis.

Fischer himself quickly demonstrated the utility of his newfound compound, most notably in the characterization of sugars. By reacting phenylhydrazine with sugars, he was able to form crystalline derivatives known as osazones, which greatly facilitated the separation and identification of different sugar molecules.[1] This application was a cornerstone in the structural elucidation of carbohydrates. Furthermore, in 1883, Fischer discovered the eponymous Fischer indole synthesis, a reaction that utilizes phenylhydrazines and carbonyl compounds to construct the indole ring system, a privileged scaffold in numerous natural products and pharmaceuticals.

The Expansion of a Chemical Family: Synthesis of Substituted Phenylhydrazines

The fundamental synthetic route to phenylhydrazine laid the groundwork for the preparation of a vast array of substituted derivatives. The primary and most enduring method for synthesizing substituted phenylhydrazines mirrors Fischer's original approach, starting with a substituted aniline. The general process involves two key steps: diazotization and reduction.

Experimental Protocol: General Synthesis of Substituted Phenylhydrazine Hydrochlorides

This protocol outlines the conventional method for the synthesis of substituted phenylhydrazines, exemplified by the preparation of 4-chlorophenylhydrazine hydrochloride.

Materials:

-

Substituted aniline (e.g., 4-chloroaniline)

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Reducing agent (e.g., stannous chloride dihydrate or sodium sulfite)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

A suspension of the substituted aniline in a mixture of concentrated hydrochloric acid and water is prepared in a reaction vessel.

-

The mixture is cooled to a temperature between -5°C and 0°C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline suspension while maintaining the low temperature and stirring vigorously. The completion of the diazotization can be monitored using starch-iodide paper.

-

-

Reduction:

-

In a separate vessel, a solution of the reducing agent is prepared. For instance, stannous chloride dihydrate can be dissolved in concentrated hydrochloric acid.

-

The freshly prepared diazonium salt solution is then slowly added to the reducing agent solution, again maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period, often allowing it to warm to room temperature, to ensure complete reduction.

-

-

Isolation and Purification:

-

The resulting substituted phenylhydrazine hydrochloride often precipitates out of the solution.

-

The solid product is collected by filtration and washed with a suitable solvent, such as cold water or diethyl ether, to remove impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Over the years, various modifications and improvements to this classical synthesis have been developed. These include the use of alternative reducing agents to mitigate the environmental concerns associated with heavy metals like tin. Furthermore, the advent of continuous flow synthesis has offered a safer and more efficient alternative to traditional batch processing for the large-scale production of substituted phenylhydrazines.

Physicochemical Properties of Substituted Phenylhydrazines

The introduction of different substituents onto the phenyl ring significantly influences the physicochemical properties of phenylhydrazines. These properties, in turn, dictate their reactivity, solubility, and biological activity. A summary of key quantitative data for a selection of substituted phenylhydrazines is presented below.

| Substituent | Position | Melting Point (°C) | Boiling Point (°C) | pKa |

| H | - | 19.5 | 243.5 | 8.79 |

| 4-CH₃ | para | 65-66 | 134-135 (15 mmHg) | - |

| 4-Cl | para | 88-90 | - | - |

| 4-NO₂ | para | 157-158 | - | - |

| 2,4-(NO₂)₂ | ortho, para | 198-200 | - | - |

Biological Activity and Emerging Roles in Drug Discovery

Substituted phenylhydrazines and their derivatives have emerged as a rich source of biologically active compounds, attracting significant attention from the drug development community. Their diverse pharmacological activities span a wide range of therapeutic areas.

Monoamine Oxidase Inhibition

One of the earliest and most well-characterized biological activities of certain substituted phenylhydrazines is the inhibition of monoamine oxidase (MAO). MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Phenylhydrazine itself is an irreversible inhibitor of MAO.[2] This inhibitory action is crucial in the treatment of depression and other neurological disorders. The mechanism of irreversible inhibition often involves the formation of a reactive intermediate that covalently binds to the enzyme.

Antimicrobial and Antifungal Activity

A growing body of research has highlighted the potent antimicrobial and antifungal properties of various substituted phenylhydrazine derivatives. These compounds have shown efficacy against a range of pathogenic bacteria and fungi. The mechanism of action is often multifaceted and can involve the disruption of cellular membranes, inhibition of essential enzymes, or the generation of reactive oxygen species. The specific substituents on the phenyl ring play a critical role in modulating the antimicrobial spectrum and potency.

Anticancer Potential

The development of novel anticancer agents is a major focus of modern drug discovery, and substituted phenylhydrazines have shown promise in this arena. Numerous studies have reported the synthesis of phenylhydrazine-containing compounds with significant cytotoxic activity against various cancer cell lines. While the precise mechanisms are still under investigation for many of these compounds, potential modes of action include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.

Hematotoxicity and the Nrf2-Keap1 Signaling Pathway

Phenylhydrazine is a well-known inducer of hemolytic anemia, a condition characterized by the premature destruction of red blood cells. This toxicological property has been exploited in animal models to study the mechanisms of anemia and erythropoiesis. Mechanistically, phenylhydrazine induces oxidative stress in red blood cells, leading to the formation of Heinz bodies and subsequent hemolysis. Recent studies have implicated the Nrf2-Keap1 signaling pathway in the cellular response to phenylhydrazine-induced oxidative stress. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus to activate the transcription of its target genes.

Conclusion and Future Perspectives

From its discovery as a simple organic molecule to its current status as a versatile building block in medicinal chemistry, the journey of substituted phenylhydrazines has been remarkable. The foundational synthetic methods developed by Emil Fischer continue to be relevant, albeit with modern adaptations that prioritize safety and efficiency. The ever-expanding repertoire of biological activities associated with this chemical class ensures their continued importance in the quest for new and effective therapeutic agents. As our understanding of the intricate signaling pathways that govern cellular processes deepens, the rational design of novel substituted phenylhydrazines with enhanced potency and selectivity will undoubtedly lead to the next generation of innovative medicines. The legacy of Fischer's discovery continues to unfold, promising a future rich with new chemical entities and therapeutic breakthroughs.

References

Methodological & Application

Application Note: Derivatization of Carbonyls with 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate for Enhanced Detection and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction